molecular formula C12H10N4O2 B1196206 6-Ethyl-3-(1H-tetrazol-5-yl)chromone CAS No. 50743-49-2

6-Ethyl-3-(1H-tetrazol-5-yl)chromone

Cat. No.: B1196206
CAS No.: 50743-49-2
M. Wt: 242.23 g/mol
InChI Key: UBEONZHRYRTJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

AA-344 undergoes various chemical reactions, including:

Scientific Research Applications

AA-344 has been primarily studied for its antiallergic properties. It has shown to inhibit cyclic AMP phosphodiesterase in rat mast cells, leading to increased levels of cyclic AMP when combined with epinephrine, isoproterenol, or prostaglandin E2 and F2α . This makes it a valuable compound in allergy and immunology research.

Mechanism of Action

The mechanism of action of AA-344 involves its interaction with biogenic amines and prostaglandins to increase cyclic AMP levels in rat mast cells. This interaction inhibits cyclic AMP phosphodiesterase, leading to a significant increase in cyclic AMP levels. This increase in cyclic AMP is believed to play a crucial role in the antiallergic effects of AA-344 by regulating the function of mast cells in allergic reactions .

Comparison with Similar Compounds

AA-344 is unique in its selective inhibition of IgE-mediated allergic reactions. Similar compounds include:

AA-344’s distinct mechanism and high potency in increasing cyclic AMP levels set it apart from other similar compounds, making it a valuable subject of study in allergy and immunology research.

Properties

CAS No.

50743-49-2

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

6-ethyl-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C12H10N4O2/c1-2-7-3-4-10-8(5-7)11(17)9(6-18-10)12-13-15-16-14-12/h3-6H,2H2,1H3,(H,13,14,15,16)

InChI Key

UBEONZHRYRTJFN-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3

50743-49-2

Synonyms

6-ethyl-3-(1H-tetrazol-5-yl)chromone
AA 344
AA-344

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.